1-Bromo-4-(but-2-ene-1-sulfonyl)benzene
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Overview
Description
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a but-2-ene-1-sulfonyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzene ring using a brominating agent such as Br₂/FeBr₃ . The sulfonyl group can be introduced through a sulfonation reaction using reagents like sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Addition Reactions: The double bond in the but-2-ene-1-sulfonyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Bromination: Br₂/FeBr₃ for introducing bromine.
Sulfonation: SO₃ or HSO₃Cl for introducing the sulfonyl group.
Nucleophilic Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) for substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile, products like 1-hydroxy-4-(but-2-ene-1-sulfonyl)benzene can be formed.
Oxidation Products: Sulfoxides and sulfones.
Addition Products: Compounds with added electrophiles at the double bond.
Scientific Research Applications
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(but-2-ene-1-sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group can participate in various reactions, influencing molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(butane-1-sulfonyl)benzene .
- 1-Bromo-4-(methylsulfonyl)benzene .
- 1-Bromo-4-(ethylsulfonyl)benzene .
Uniqueness
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene is unique due to the presence of the but-2-ene-1-sulfonyl group, which provides additional reactivity through the double bond. This makes it more versatile in synthetic applications compared to similar compounds with saturated sulfonyl groups .
Properties
CAS No. |
88576-38-9 |
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Molecular Formula |
C10H11BrO2S |
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-bromo-4-but-2-enylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h2-7H,8H2,1H3 |
InChI Key |
WMHNXDUSTFEXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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